5-(5-Fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-(5-fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3S/c1-5-2-3-6(10)4-7(5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIIMRSQQQMHPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 5-fluoro-2-methylphenyl isocyanate with thiosemicarbazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the fluorine atom can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted thiadiazoles with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential antimicrobial and anti-inflammatory properties. It is used in the development of new pharmaceuticals targeting bacterial and fungal infections.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory agent and its ability to inhibit certain enzymes involved in disease processes.
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and other specialty chemicals. It is also employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(5-Fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes, thereby disrupting key metabolic pathways. For example, it may inhibit enzymes involved in the synthesis of bacterial cell walls, leading to the death of bacterial cells. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Aryl Substituents
- 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine ():
Lacks the fluorine atom at the phenyl ring. Studies highlight its insecticidal and fungicidal activities, attributed to hydrogen-bonding interactions between the amine group and biological targets . - (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (): Incorporates a chlorobenzylidene group, enhancing π-π stacking and hydrophobic interactions. This derivative shows improved antifungal activity compared to non-halogenated analogs .
- 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine (): The nitro group increases electron-withdrawing effects, improving antimicrobial activity but reducing solubility. Used as a nanofiller in dual-fluorescent biopolymer films .
Heterocyclic and Functional Group Modifications
- 5-(Methylthio)-1,3,4-thiadiazol-2-amine ():
Replacing the phenyl group with a methylthio substituent enhances antifungal activity against plant pathogens, likely due to increased membrane permeability . - 5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives ():
Indole-substituted analogs exhibit potent PIM2 kinase inhibition (IC₅₀ < 1 μM), crucial for anticancer activity. The planar indole ring facilitates DNA intercalation . - 5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-amine ():
The bulky adamantane group improves cytotoxicity against cancer cells by enhancing hydrophobic interactions with cellular targets. This compound synergizes with topotecan in chemotherapy .
Pharmacological Profiles of Key Analogs
Electronic and Structural Influences
- Fluorine Substituents: The electron-withdrawing fluorine atom in 5-(5-Fluoro-2-methylphenyl)-... enhances metabolic stability and target binding affinity compared to non-fluorinated analogs like 5-(2-Methylphenyl)-... .
- Thiol vs. Amine: Thiol-substituted derivatives (e.g., 5-Amino-1,3,4-thiadiazole-2-thiol) exhibit stronger antifungal activity due to sulfur’s nucleophilic reactivity, whereas amine derivatives are more stable .
Biological Activity
5-(5-Fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-amine is an organic compound belonging to the thiadiazole class, characterized by a five-membered ring containing nitrogen and sulfur atoms. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
- Molecular Formula : C9H8FN3S
- Molecular Weight : 209.25 g/mol
- CAS Number : 299441-62-6
- IUPAC Name : this compound
The presence of the fluorinated methylphenyl group enhances the compound's stability and lipophilicity, making it a valuable candidate for various pharmaceutical applications .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Research indicates that it may inhibit enzymes involved in critical metabolic pathways, notably those related to bacterial cell wall synthesis. This inhibition can lead to bacterial cell death, showcasing its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
| Compound | Mechanism of Action | Biological Activity |
|---|---|---|
| 5-Fluoro-2-methylphenyl isocyanate | Enzyme inhibition | Moderate antimicrobial activity |
| 5-Fluoro-2-methylphenyl isothiocyanate | Enzyme inhibition | Anticancer properties |
| 5-Fluoro-2-methylphenylboronic acid | Protein interaction | Potential antidiabetic effects |
The unique thiadiazole ring structure imparts specific electronic and steric characteristics that influence the compound’s reactivity and biological activity compared to its analogs.
Antimicrobial Activity
Research has demonstrated significant antimicrobial properties of this compound against various bacterial strains. The compound exhibits notable effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.
Case Studies
-
Antibacterial Efficacy :
- A study reported that derivatives of thiadiazole exhibited inhibition zones ranging from 15 to 19 mm against Salmonella typhi and E. coli at a concentration of 500 µg/disk .
- The minimum inhibitory concentration (MIC) values for some derivatives were found to be lower than standard antibiotics like streptomycin.
- Antifungal Activity :
Anticancer Activity
In vitro studies have indicated that this compound may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The mechanism involves upregulation of p53 expression and subsequent activation of caspase pathways leading to programmed cell death.
Research Findings
A recent study highlighted that compounds with similar structures demonstrated cytotoxic effects greater than doxorubicin against leukemia cell lines at sub-micromolar concentrations .
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Antibacterial | Gram-positive & Gram-negative bacteria | Significant inhibition (MIC values < standard drugs) |
| Antifungal | Fungal strains like A. niger and C. albicans | Comparable efficacy to fluconazole |
| Anticancer | MCF-7, U-937 cell lines | Induction of apoptosis via p53 pathway |
Q & A
Q. What synthetic methodologies are commonly employed for 5-(5-Fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-amine, and how do reaction parameters affect yield?
The compound is typically synthesized via cyclocondensation of substituted carboxylic acids with thiosemicarbazide. For example, reacting 5-fluoro-2-methylbenzoic acid derivatives with thiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours) yields the thiadiazole core. Post-synthesis, precipitation at pH 8–9 using ammonia and recrystallization from DMSO/water (2:1) improves purity . Alternative routes involve iodine-potassium iodide systems for cyclization . Optimizing stoichiometry, temperature, and catalyst (e.g., Mn(II)) can enhance yields .
Q. Which analytical techniques are critical for verifying the structural integrity of this compound?
X-ray crystallography is definitive for confirming molecular geometry, as shown in studies of analogous thiadiazoles (e.g., dihedral angles between thiadiazole and aryl rings ). Spectroscopic methods include:
- IR : Confirms C=N and C-S stretches (~1600 cm⁻¹ and ~680 cm⁻¹).
- ¹H/¹³C NMR : Identifies substituent patterns (e.g., fluorine-induced deshielding).
- Mass spectrometry : Validates molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry elucidate the electronic properties and reactivity of this thiadiazole derivative?
Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and reactive sites. For example, studies on 5-difluoromethyl-1,3,4-thiadiazole-2-amine used DFT to correlate electron-withdrawing substituents with enhanced electrophilicity, guiding derivatization strategies . Gaussian or ORCA software packages with B3LYP/6-311++G(d,p) basis sets are standard for geometry optimization and vibrational analysis .
Q. What crystallographic evidence explains variations in dihedral angles between the thiadiazole core and aryl substituents?
Single-crystal X-ray studies reveal that steric and electronic effects from substituents (e.g., fluorine, methyl groups) influence dihedral angles. For instance, in 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine, dihedral angles of 18.2° and 30.3° were observed between thiadiazole and pyridine rings in two independent molecules, attributed to packing forces and hydrogen bonding . Such data resolve discrepancies in molecular conformation across analogs .
Q. How can researchers address conflicting bioactivity data among structurally similar thiadiazoles?
Systematic structure-activity relationship (SAR) studies are essential. For example:
- Substituent variation : Compare bioactivity of 5-fluoro-2-methylphenyl vs. 4-chlorobenzyl analogs to assess electronic/steric effects .
- Intermolecular interactions : Hydrogen bonding (N–H···N) and π-stacking, observed in crystal structures, may enhance membrane permeability or target binding .
- Statistical modeling : Multivariate regression identifies key descriptors (e.g., logP, polar surface area) correlating with antifungal or anticancer activity .
Methodological Considerations
Q. What experimental protocols mitigate challenges in purifying 1,3,4-thiadiazole derivatives?
- Recrystallization : Use mixed solvents (e.g., ethanol/acetone) to improve crystal quality for X-ray analysis .
- Column chromatography : Silica gel with ethyl acetate/hexane gradients separates regioisomers.
- pH control : Adjust to 8–9 during precipitation to avoid decomposition of acid-sensitive intermediates .
Q. How do reaction solvents influence the regioselectivity of thiadiazole formation?
Polar aprotic solvents (DMF, DMSO) favor cyclization by stabilizing ionic intermediates, while protic solvents (ethanol) may promote side reactions. For example, DMF enhances yields in Mn(II)-catalyzed syntheses of N-aryl-thiadiazoles .
Data Contradiction Analysis
Q. How should researchers reconcile divergent biological activity reports for thiadiazole analogs?
- Assay variability : Standardize protocols (e.g., MIC for antimicrobial activity) to minimize experimental noise.
- Cellular context : Test compounds across multiple cell lines to account for target heterogeneity.
- Meta-analysis : Cross-reference crystallographic data (e.g., hydrogen-bonding motifs) with bioactivity to identify structural determinants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
